(4-Dimethylaminomethyl-benzyl)-methyl-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-12-8-10-4-6-11(7-5-10)9-13(2)3/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMWHXVEBSVNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179873-24-6 | |

| Record name | dimethyl({4-[(methylamino)methyl]phenyl}methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Dimethylaminomethyl-benzyl)-methyl-amine chemical properties and structure

An In-Depth Technical Guide to N¹,N¹,N⁴-Trimethyl-1,4-benzenedimethanamine

Foreword: The compound specified as "(4-Dimethylaminomethyl-benzyl)-methyl-amine" is not commonly referenced under this name in scientific literature. Based on standard chemical nomenclature, its structure is interpreted as a 1,4-disubstituted benzene ring, leading to the systematic IUPAC name N¹,N¹,N⁴-trimethyl-1,4-benzenedimethanamine . A dihydrochloride salt of this compound is identified by CAS Number 1185126-47-9.[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and potential applications, synthesized from established principles of organic chemistry and data from structurally analogous compounds due to the scarcity of direct experimental data on the free base.

Chemical Structure and Identification

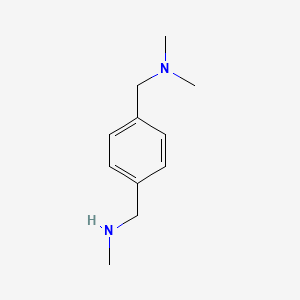

The molecular structure features a central p-disubstituted benzene ring. One substituent is a dimethylaminomethyl group –CH₂–N(CH₃)₂, and the other is a methylaminomethyl group –CH₂–NH(CH₃). This arrangement makes it an asymmetrical diamine with both a tertiary and a secondary amine functionality.

Caption: 2D Structure of N¹,N¹,N⁴-trimethyl-1,4-benzenedimethanamine.

Physicochemical Properties

The properties of this compound are inferred from its structure and comparison with analogs like N,N-dimethylbenzylamine and N-methylbenzylamine. The presence of two amine groups, one secondary and one tertiary, dictates its chemical behavior, particularly its basicity and reactivity.

| Property | Value (Estimated) | Basis for Estimation & Rationale |

| Molecular Formula | C₁₁H₁₈N₂ | Derived from structure. |

| Molecular Weight | 178.28 g/mol | Calculated from molecular formula. |

| Appearance | Colorless to light yellow liquid | Based on similar benzylamines like N,N-dimethylbenzylamine. |

| Boiling Point | >185 °C | Expected to be higher than N,N-dimethylbenzylamine (183-184 °C) due to higher molecular weight and hydrogen bonding capability of the secondary amine. |

| Solubility | Miscible with common organic solvents; moderately soluble in water. | Amine groups confer polarity and water solubility, while the aromatic ring provides hydrophobicity.[2] |

| pKa₁ (Secondary Amine) | ~9.3 - 9.6 | Similar to benzylamine (pKa 9.34). The secondary amine is a stronger base.[3] |

| pKa₂ (Tertiary Amine) | ~8.5 - 9.0 | Similar to N,N-dimethylbenzylamine. Steric hindrance and electronic effects slightly reduce the basicity compared to the secondary amine. |

| Density | ~0.95 g/mL | Interpolated from related benzylamine structures.[2] |

Synthesis and Reactivity

A. Proposed Synthetic Pathway: Reductive Amination

A robust and high-yield method for synthesizing the target compound is the reductive amination of 4-(dimethylaminomethyl)benzaldehyde with methylamine. This pathway is favored for its selectivity and use of common reagents.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(dimethylaminomethyl)benzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, typically as a 40% solution in water or in an alcohol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours until TLC or LC-MS analysis indicates the consumption of the imine intermediate.

-

Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify via column chromatography or distillation.

Caption: Proposed synthetic workflow via reductive amination.

B. Reactivity Profile

-

Basicity and Salt Formation: Both nitrogen atoms are basic and will react readily with acids to form ammonium salts. With strong acids like HCl, it forms a stable dihydrochloride salt.[1]

-

Nucleophilicity: The secondary amine is a potent nucleophile and will preferentially react with electrophiles such as alkyl halides and acyl chlorides. The tertiary amine is less reactive due to steric hindrance but can still be quaternized with reactive alkylating agents like methyl iodide.

-

Directed Ortho-Metalation: The N,N-dimethylaminomethyl group is a well-established ortho-directing group in lithiation reactions. Treatment with an organolithium reagent like n-butyllithium would likely deprotonate the aromatic ring at the position ortho to this group, allowing for further functionalization.

Potential Applications in Research and Development

While this specific molecule is not widely commercialized, its structure as an asymmetrical diamine suggests utility in several fields, drawing parallels from the broader classes of polyamines and benzylamines.

-

Pharmaceutical Scaffolding: Substituted benzylamines are a foundational scaffold in medicinal chemistry, appearing in drugs with a wide range of pharmacological activities.[4][5] The two distinct amine handles on this molecule allow for differential functionalization, making it a versatile building block for creating libraries of complex drug candidates.

-

Polyamine Research: Polyamines are vital for cell growth and proliferation, making their metabolic pathways a target for treating cancers and parasitic diseases.[6][7][8] Synthetic polyamine analogues are often developed as inhibitors or modulators of these pathways.[9] This compound could serve as a precursor for more complex analogues for screening in such therapeutic areas.

-

Catalysis and Polymer Chemistry: Tertiary amines are widely used as catalysts in the formation of polyurethane foams and as curing agents for epoxy resins. Furthermore, diamines are essential monomers for the synthesis of polyamides and polyurethanes.[10] The dual amine functionality of this molecule could be exploited in the development of novel polymers or catalytic systems.

-

Coordination Chemistry: As a bidentate or bridging ligand, this molecule can coordinate with metal ions to form stable complexes. Such metal complexes have potential applications in catalysis, materials science, and as imaging agents.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for the free base of this compound. The following guidance is extrapolated from safety data for structurally related corrosive amines like N,N-dimethylbenzylamine and various benzylamine derivatives.[11][12][13]

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | Expected to be harmful if swallowed, in contact with skin, or if inhaled.[12] |

| Corrosivity | Assumed to cause severe skin burns and serious eye damage.[11][13] Contact with tissues will likely cause chemical burns. |

| Handling | • Use only in a well-ventilated area, preferably a chemical fume hood.[11] • Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] • Avoid breathing vapors or mist.[11] • Keep away from ignition sources, strong acids, and strong oxidizing agents.[11][12] |

| First Aid | • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13] • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, separate from incompatible materials.[11] |

References

[6] Bachmann, A. S., & Levin, V. A. (2011). Clinical Applications of Polyamine-Based Therapeutics. In P. Woster & R. Casero (Eds.), Polyamine Drug Discovery (pp. 257-276). The Royal Society of Chemistry. [7] Seiler, N. (2003). Polyamines: from molecular biology to clinical applications. Journal of Fish Biology, 63(s1), 109-126. [8] Wallace, H. M., & Casero, R. A. (2012). The clinical potential of polyamine antagonists. Expert Opinion on Investigational Drugs, 21(12), 1785-1795. [9] Reddy, V. K., et al. (2008). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Mini-Reviews in Medicinal Chemistry, 8(9), 893-907. [11] Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific. Pfaltz & Bauer. (n.d.). Safety Data Sheet. Pfaltz & Bauer. [14] MDPI. (2023). Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Tuberculosis. MDPI. Sigma-Aldrich. (2025). Safety Data Sheet - 4-(Dimethylamino)benzylamine dihydrochloride. Sigma-Aldrich. BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem. [5] The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [13] Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzylamine. Cole-Parmer. Sigma-Aldrich. (2025). Aldrich 726842 - Safety Data Sheet. Sigma-Aldrich. [15] National Center for Biotechnology Information. (n.d.). 4-Dimethylaminomethylbenzylamine. PubChem Compound Database. Retrieved from PubChem. [16] Nikam, S. S., Kornberg, B. E., & Rafferty, M. F. (1998). New Synthesis of Substituted Benzylamines. Novel Application of the Mitsunobu Reaction To Convert Substituted Benzyl Alcohols to Amines. The Journal of Organic Chemistry, 63(23), 8333-8337. [3] Wikipedia. (n.d.). Benzylamine. Wikipedia. [2] ChemAnalyst. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. ChemAnalyst. [17] Oishi, Y., et al. (1992). Synthesis and Reactions of N-Phenylated Polyamine Derived from ,′-Dibromo-p-xylene and Aniline. Journal of Polymer Science Part A: Polymer Chemistry, 30(8), 1541-1547. [1] BLDpharm. (n.d.). N,N-Dimethyl-1-(4-((methylamino)methyl)phenyl)methanamine dihydrochloride. BLDpharm. [18] Chemsrc. (n.d.). N,N-Dimethyl-1-(4-nitrophenyl)methanamine. Chemsrc. [19] National Center for Biotechnology Information. (n.d.). N-methyl-4-(N,N-dimethylamino)benzylamine. PubChem Compound Database. Retrieved from PubChem. [20] Wikipedia. (n.d.). N-Methylmethanimine. Wikipedia. [21] ChemSynthesis. (n.d.). N-methyl-1-phenylmethanimine. ChemSynthesis. [22] Sigma-Aldrich. (n.d.). N,N-Dimethyl-1-(4-vinylphenyl)methanamine. Sigma-Aldrich. [23] Google Patents. (n.d.). US3422143A - Alpha,alpha,alpha',alpha'-tetramethyl-p-xylylenediamine. Google Patents. [24] Cheméo. (n.d.). Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. Cheméo. [25] Wikipedia. (n.d.). Methylamine. Wikipedia. Ataman Kimya. (n.d.). (DIMETHYLAMINO)METHYLBENZENE. Ataman Kimya. [10] Springer Nature. (2024). Benign synthesis of terpene-based 1,4-p-menthane diamine. Nature Communications. [26] ResearchGate. (2015). Facile synthesis of n, n-dimethyl paraphenylene diamine dihydrochloride: A photographic developer dye. ResearchGate. [27] ResearchGate. (2016). An Efficient Synthesis of N,N,N′,N′,N″-Pentamethyldipropylenetriamine. ResearchGate.

Sources

- 1. 1185126-47-9|N,N-Dimethyl-1-(4-((methylamino)methyl)phenyl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyamines: from molecular biology to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Tuberculosis | MDPI [mdpi.com]

- 15. 4-Dimethylaminomethylbenzylamine | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. CAS#:15184-96-0 | N,N-Dimethyl-1-(4-nitrophenyl)methanamine | Chemsrc [chemsrc.com]

- 19. N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2 | CID 964742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. N-Methylmethanimine - Wikipedia [en.wikipedia.org]

- 21. chemsynthesis.com [chemsynthesis.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. US3422143A - Alpha,alpha,alpha',alpha'-tetramethyl-p-xylylenediamine - Google Patents [patents.google.com]

- 24. Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 25. Methylamine - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Dimethylaminomethyl-benzyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Dimethylaminomethyl-benzyl)-methyl-amine, a substituted aromatic diamine, represents a class of compounds with significant potential in synthetic chemistry and drug discovery. Its structure, featuring a xylene backbone with both a dimethylamino and a methylamino functionality, makes it a versatile building block and intermediate. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safety considerations, synthesized from available chemical literature and predictive data.

Part 1: Chemical Identity

CAS Number and Molecular Formula

The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 179873-24-6 .[1] Its molecular formula is C₁₁H₁₈N₂ .[1]

Synonyms and Nomenclature

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

| Synonym | Source |

| This compound | Chemsigma |

| 1-(4-[(DIMETHYLAMINO)METHYL]PHENYL)-N-METHYLMETHANAMINE | Chemsigma |

| {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride | Chemsigma |

| N,N,N'-trimethyl-p-xylene-alpha,alpha'-diamine | Inferred |

| CHEMBRDG-BB 4014718 | Chemsigma |

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively reported in public literature. However, based on its molecular structure (C₁₁H₁₈N₂), several properties can be predicted using computational models. Such predictions are invaluable for designing synthetic routes and purification protocols.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 178.28 g/mol | Calculation |

| Boiling Point | Not available (likely high due to MW and polarity) | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

| LogP (Octanol/Water) | ~1.3 - 2.5 (estimated) | QSPR Models[2][3][4][5] |

| pKa (most basic) | ~9.5 - 10.5 (estimated for aliphatic amines) | General Knowledge |

Quantitative Structure-Property Relationship (QSPR) models provide estimates for properties where experimental data is unavailable. These values should be used as a guide for experimental design.[2][3][4][5]

Part 2: Synthesis and Manufacturing

The most plausible and widely applicable synthetic route to this compound is through a two-step process involving the formation of a key aldehyde intermediate followed by reductive amination.

Synthetic Pathway Overview

The synthesis logically proceeds via the preparation of 4-(dimethylaminomethyl)benzaldehyde, which is then reacted with methylamine under reductive conditions to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reductive Amination

While a specific protocol for this exact molecule is not published, a general procedure for the reductive amination of an aldehyde with a primary amine using sodium borohydride is a well-established and reliable method.

Objective: To synthesize this compound from 4-(dimethylaminomethyl)benzaldehyde and methylamine.

Materials:

-

4-(dimethylaminomethyl)benzaldehyde

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Sodium Borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (for workup and salt formation if desired)

-

Sodium bicarbonate solution (for workup)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-(dimethylaminomethyl)benzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add 1.1 to 1.5 equivalents of methylamine solution.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by TLC or GC-MS if desired.

-

-

Reduction:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add 1.5 to 2 equivalents of sodium borohydride. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Workup and Isolation:

-

Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

-

Reduce the volume of the solvent under reduced pressure.

-

Add water and extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation, depending on its physical properties.

-

Causality and Insights:

-

The choice of a protic solvent like methanol is crucial as it facilitates both the imine formation and the activity of the sodium borohydride reducing agent.

-

Sodium borohydride is a mild reducing agent, which is advantageous as it selectively reduces the imine in the presence of the aldehyde, although allowing the imine to form first is generally recommended.

-

The basic workup with sodium bicarbonate is necessary to remove any acidic byproducts and ensure the final product is in its free-base form.

Part 3: Applications in Research and Development

While specific, high-profile applications of this compound are not widely documented, its structure as a diamine suggests its utility as a versatile intermediate and linker in several areas of drug development and materials science.

Role as a Chemical Intermediate

Aromatic amines are foundational in the synthesis of a vast array of more complex molecules. This compound can serve as a precursor for the synthesis of:

-

Pharmaceuticals: Diamines are key components in the synthesis of various therapeutic agents, including antihistamines and other bioactive molecules.[6]

-

Agrochemicals: The amine functionalities can be derivatized to produce herbicides, pesticides, and fungicides.

-

Polymers and Resins: Diamines are used in the production of specialty polymers, enhancing properties like thermal stability and chemical resistance.

Potential as a Linker in Drug Design

In modern drug design, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the linker molecule that connects the targeting moiety to the therapeutic payload is of critical importance.[7][8][9] The diamine structure of this compound provides two points of attachment, allowing for its potential use as a linker. The distance and flexibility afforded by the xylene backbone could be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of a conjugate.[10]

The design of such linkers is a key factor in the stability, bioavailability, and overall performance of complex therapeutic molecules.[10]

Caption: Conceptual use as a bifunctional linker in targeted drug delivery.

Part 4: Safety and Handling

General Hazards of Aromatic Amines

-

Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[11][12]

-

Irritation: They can cause irritation to the skin, eyes, and respiratory tract.[13][14]

-

Long-term Effects: Some aromatic amines are known or suspected carcinogens.[11][12]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or chemical goggles.

-

Lab Coat: A standard lab coat should be worn.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15] Keep containers tightly sealed.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[12]

References

-

Chemsigma. (n.d.). This compound [179873-24-6]. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

- Gao, F., et al. (2016).

- Kaur, H., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

- Mans, D. R. A., et al. (2023).

-

Oakwood Chemical. (n.d.). (4-Dimethylaminobenzyl)methylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Dimethylaminomethylbenzylamine. Retrieved from [Link]

-

SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

-

SKC Inc. (2024). Aromatic Amine Cleaning Developing Solution Safety Data Sheet. Retrieved from [Link]

-

SpiroChem. (n.d.). Linker Design. Retrieved from [Link]

- Wang, S., et al. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 1(1), 14-33.

- Wildman, S. A., & Crippen, G. M. (1999). Prediction of Physicochemical Parameters by Atomic Contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868-873.

Sources

- 1. This compound [179873-24-6] | Chemsigma [chemsigma.com]

- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 9. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linker Design | SpiroChem [spirochem.com]

- 11. researchgate.net [researchgate.net]

- 12. collectandrecycle.com [collectandrecycle.com]

- 13. international.skcinc.com [international.skcinc.com]

- 14. skcinc.com [skcinc.com]

- 15. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to the Solubility and Stability of (4-Dimethylaminomethyl-benzyl)-methyl-amine

Introduction

(4-Dimethylaminomethyl-benzyl)-methyl-amine is a tertiary amine with potential applications in pharmaceutical development and organic synthesis.[1][2] Its chemical structure, featuring both a tertiary amine and a benzylamine moiety, suggests a complex physicochemical profile that warrants a thorough investigation of its solubility and stability.[2][3] This guide provides a comprehensive framework for characterizing these critical attributes, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. Understanding the solubility and stability of this compound is paramount for its effective formulation, storage, and application.[4][5]

I. Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[6][7] For a compound like this compound, its basic nature suggests a pH-dependent aqueous solubility. A systematic approach to solubility profiling is therefore essential.

A. Rationale for Solvent Selection

A strategic selection of solvents is the foundation of a robust solubility assessment. The initial screening should encompass a range of media relevant to pharmaceutical and laboratory applications:

-

Aqueous Media: Given that most biological systems are aqueous, determining solubility in water and buffered solutions across a physiologically relevant pH range (e.g., pH 2, 7.4, and 9) is crucial. The amine functional groups are expected to be protonated at acidic pH, likely leading to higher solubility.

-

Organic Solvents: A variety of organic solvents with differing polarities should be evaluated. This includes polar protic solvents (e.g., ethanol, methanol), polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetonitrile), and non-polar solvents (e.g., toluene, dichloromethane).[4] This data is vital for developing purification, formulation, and analytical methods.[8][9]

B. Experimental Workflow for Solubility Determination

A hierarchical approach to solubility testing ensures efficiency and accuracy.

Caption: A streamlined workflow for determining the solubility of this compound.

C. Protocol: Equilibrium Solubility by Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

1. Preparation of Saturated Solutions:

- Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol).

- Ensure enough solid is present to maintain a saturated solution with undissolved particles.

2. Equilibration:

- Seal the vials to prevent solvent evaporation.

- Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

3. Sample Collection and Preparation:

- Allow the vials to stand undisturbed for a short period to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

- Filter the aliquot through a 0.22 µm filter to remove any remaining undissolved compound.

4. Quantification:

- Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

- Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

5. Data Reporting:

- Calculate the solubility in mg/mL or µg/mL.

- Report the temperature and the specific solvent or buffer conditions.

D. Expected Solubility Profile (Hypothetical Data)

The following table summarizes the anticipated solubility of this compound based on its chemical structure.

| Solvent/Medium | Polarity | Expected Solubility (mg/mL) | Rationale |

| Water (pH 2.0) | High | > 50 | Protonation of amine groups enhances solubility. |

| Water (pH 7.4) | High | 5 - 10 | Partial protonation; moderate solubility. |

| Water (pH 9.0) | High | < 1 | Primarily in free base form; lower solubility. |

| Ethanol | High | > 100 | Good hydrogen bonding potential. |

| Methanol | High | > 100 | Similar to ethanol. |

| DMSO | High | > 200 | Excellent solvent for a wide range of compounds. |

| Acetonitrile | Medium | 20 - 50 | Moderate polarity. |

| Dichloromethane | Low | 10 - 30 | Soluble due to organic nature. |

| Toluene | Low | < 5 | Limited solubility in non-polar aromatic solvent. |

II. Stability Assessment

Evaluating the stability of a compound is critical for determining its shelf-life, storage conditions, and potential degradation products.[10] For this compound, the tertiary amine and benzylamine functionalities are potential sites for degradation.

A. Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process and identify likely degradation pathways under various stress conditions.

1. Hydrolytic Stability:

- Rationale: To assess susceptibility to degradation in aqueous environments.

- Protocol:

- Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions.

- Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

- At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2. Oxidative Stability:

- Rationale: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides.[11]

- Protocol:

- Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile mixture).

- Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

- Incubate at room temperature for a defined period (e.g., 24 hours).

- Analyze samples by HPLC at various time points.

3. Photostability:

- Rationale: To determine if the compound is sensitive to light, which can cause photolytic degradation.

- Protocol:

- Expose both a solid sample and a solution of the compound to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

- Simultaneously, store control samples in the dark under the same temperature and humidity conditions.

- After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

B. Potential Degradation Pathways

Based on the chemistry of tertiary and benzylamines, several degradation pathways can be anticipated.[12]

Caption: Potential degradation pathways for this compound under stress conditions.

C. Protocol: Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[8][13]

1. Column and Mobile Phase Selection:

- Column: A reversed-phase C18 column is a common starting point for amine analysis.[8]

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation. The pH of the aqueous phase should be optimized to ensure good peak shape for the basic amine compound.

2. Method Validation:

- The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

- Specificity is demonstrated by showing that the method can resolve the parent peak from all potential degradation products generated during forced degradation studies.

3. Long-Term Stability Study:

- Protocol:

- Store the compound under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for an extended period (e.g., up to 24 months).

- At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), analyze the samples using the validated stability-indicating HPLC method.

- Monitor for any changes in purity, potency, and the appearance of degradation products.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a foundational step in its development for any scientific application. The methodologies outlined in this guide, from systematic solubility screening to rigorous forced degradation and long-term stability studies, provide a robust framework for generating the critical data required by researchers and drug development professionals. By understanding and quantifying these key physicochemical properties, scientists can make informed decisions regarding formulation strategies, analytical method development, and appropriate storage conditions, ultimately ensuring the compound's quality, efficacy, and safety.

References

- Benchchem.

- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.

-

Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medical Research Reviews, 3(1), 73-88. [Link]

-

Li, Y., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

-

SINTEF. Degradation of amines in CO2 Capture. [Link]

-

ResearchGate. of analysis methods of amino acids and amines by HPLC. [Link]

-

National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. [Link]

-

Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

-

HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

-

ACS Publications. Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. [Link]

-

National Institutes of Health. 4-Dimethylaminomethylbenzylamine. [Link]

-

WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

-

Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

-

Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

-

International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

-

National Institutes of Health. Methylamine. [Link]

-

Ataman Kimya. (DIMETHYLAMINO)METHYLBENZENE. [Link]

-

National Institutes of Health. N-methyl-4-(N,N-dimethylamino)benzylamine. [Link]

-

MDPI. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]

-

ChemBK. Dimethylamine. [Link]

-

Loba Chemie. 4-METHYLBENZYLAMINE FOR SYNTHESIS MSDS. [Link]

-

National Institutes of Health. 4-((Dimethylamino)methyl)phenol. [Link]

-

Wikipedia. Dimethylamine. [Link]

- Google Patents.

-

National Institutes of Health. Dimethylamine. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. N-methyl-4-(N,N-dimethylamino)benzylamine | C10H16N2 | CID 964742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Dimethylaminomethylbenzylamine | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wjbphs.com [wjbphs.com]

- 5. ijmsdr.org [ijmsdr.org]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sintef.no [sintef.no]

- 13. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Synthesis of (4-Dimethylaminomethyl-benzyl)-methyl-amine

This guide provides a comprehensive overview of the synthetic routes for preparing (4-Dimethylaminomethyl-benzyl)-methyl-amine, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the rationale behind the selection of specific reagents and reaction conditions.

Introduction

This compound is a substituted toluene derivative featuring two distinct amine functionalities. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of both a tertiary amine (dimethylamino) and a secondary amine (methylamino) group, separated by a rigid benzyl scaffold, allows for selective functionalization and the introduction of diverse molecular properties. This guide will explore the primary synthetic pathways to this versatile molecule, focusing on practical and efficient laboratory-scale preparations.

Synthetic Strategies

Two principal synthetic strategies for the preparation of this compound will be discussed in detail:

-

Reductive Amination: A convergent approach starting from 4-(dimethylamino)benzaldehyde and methylamine.

-

Nucleophilic Substitution: A stepwise approach involving the preparation of a benzyl halide intermediate followed by alkylation of methylamine.

Each of these routes offers distinct advantages and challenges, which will be elaborated upon in the following sections.

Strategy 1: Reductive Amination

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, this strategy offers a direct and high-yielding pathway.

Diagram of the Reductive Amination Pathway

Sources

The Emerging Potential of the (4-Dimethylaminomethyl-benzyl)-methyl-amine Scaffold: A Technical Guide for Medicinal Chemistry

Abstract

In the landscape of drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacodynamic and pharmacokinetic properties is paramount. This technical guide delves into the medicinal chemistry potential of the (4-Dimethylaminomethyl-benzyl)-methyl-amine core structure. While direct literature on this specific molecule is nascent, a comprehensive analysis of its constituent fragments—the privileged benzylamine core, the N-methyl substituent, and the para-positioned dimethylaminomethyl group—provides a strong foundation for predicting its utility. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential therapeutic applications, and strategic considerations for incorporating this scaffold into drug design programs. We will explore its structural attributes, propose synthetic strategies, and outline potential biological evaluation cascades based on the established roles of analogous compounds.

Introduction: Deconstructing the this compound Scaffold

The this compound molecule, with the chemical formula C11H18N2, presents an intriguing combination of functional groups that are well-regarded in medicinal chemistry. Its structure can be systematically analyzed to appreciate its potential contributions to bioactivity.

-

The Benzylamine Core: The benzylamine motif is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly enzymes like trypsin-like S1 proteases.[1] Its rigid aromatic ring provides a scaffold for orienting substituents in three-dimensional space, while the amine group can act as a hydrogen bond donor or acceptor, or as a basic center that can be protonated at physiological pH, facilitating ionic interactions. Numerous approved drugs and clinical candidates incorporate the benzylamine scaffold, highlighting its versatility and drug-like properties.[2]

-

The N-Methyl Group: The methylation of the benzylamine nitrogen is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The addition of a methyl group can influence:

-

Basicity: The electron-donating nature of the methyl group can subtly alter the pKa of the amine, which can impact its ionization state and, consequently, its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

-

Metabolic Stability: N-methylation can sometimes protect the amine from metabolic degradation, such as deamination.

-

-

The para-Dimethylaminomethyl Substituent: This group at the para position of the benzene ring is a key feature that is anticipated to significantly influence the molecule's properties.

-

Aqueous Solubility: The tertiary amine in the dimethylaminomethyl group can be protonated, which is expected to enhance the aqueous solubility of the molecule, a desirable property for drug candidates.

-

Target Interactions: This substituent provides an additional basic center and potential hydrogen bond acceptor, offering more opportunities for interactions with a biological target.

-

Pharmacokinetic Modulation: The presence of this group can impact the overall ADME profile of the molecule. For instance, it may influence interactions with drug transporters or metabolic enzymes.

-

Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through established organic chemistry methodologies. A plausible and efficient synthetic route is reductive amination.

Proposed Synthetic Workflow

Caption: Proposed reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

4-(Dimethylaminomethyl)benzaldehyde

-

Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)[3]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, triethylamine)

Procedure:

-

Reaction Setup: To a stirred solution of 4-(Dimethylaminomethyl)benzaldehyde (1.0 eq) in DCM at room temperature, add methylamine (1.2 eq). If using a methylamine salt, a mild base like triethylamine (1.5 eq) should be added.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM with a small percentage of triethylamine to prevent streaking).

-

Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Therapeutic Applications and Biological Targets

Based on the structural features of this compound, we can hypothesize several promising areas for its application in medicinal chemistry.

Enzyme Inhibition

The benzylamine scaffold is a known pharmacophore for various enzymes.[1] The addition of the dimethylaminomethyl group could provide novel interactions within the enzyme's active site, potentially leading to enhanced potency or selectivity.

-

Serine Proteases: Benzylamines are recognized as privileged structures for trypsin-like serine proteases, where the basic amine can interact with an aspartate residue in the S1 pocket.[1] this compound could be investigated as a starting point for the design of inhibitors for therapeutically relevant proteases such as Factor Xa or thrombin.

-

Monoamine Oxidases (MAOs): Benzylamine and its derivatives are substrates and inhibitors of MAOs. The substitution pattern on the aromatic ring and the nature of the amine are crucial for activity and selectivity. This scaffold could be explored for the development of novel MAO inhibitors for the treatment of depression and neurodegenerative diseases.

G-Protein Coupled Receptor (GPCR) Modulation

Many GPCR ligands contain aromatic and amine functionalities. The this compound scaffold could be a valuable starting point for the development of ligands targeting various GPCRs.

-

Serotonin (5-HT) Receptors: The structural similarity to known serotonergic agents suggests that this scaffold could interact with various 5-HT receptor subtypes. For example, derivatives of a similar compound were investigated as probes for the serotonin transporter (SERT).[4]

-

Histamine Receptors: The dimethylamine group is a common feature in many antihistamine drugs. The this compound core could be elaborated to design novel H1 or H2 receptor antagonists.

Ion Channel Modulation

The presence of two basic amine groups and a lipophilic aromatic core makes this scaffold a candidate for interacting with ion channels.

-

Calcium Channels: A compound containing a 4-dimethylamino-benzyl moiety has been identified as an N-type calcium channel blocker with analgesic activity.[5] This suggests that the this compound scaffold could be a promising starting point for the development of novel analgesics.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

To optimize the biological activity and drug-like properties of the this compound scaffold, a systematic exploration of its structure-activity relationship (SAR) is essential. Bioisosteric replacement is a powerful strategy in this regard.[6][7]

SAR Exploration Strategy

Caption: A strategic approach to exploring the Structure-Activity Relationship (SAR) of the core scaffold.

Quantitative Data Summary

| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (most basic) |

| This compound | C11H18N2 | 178.28 | ~1.9 | ~9.8 |

| 4-Dimethylaminomethylbenzylamine | C10H16N2 | 164.25[8] | ~1.5 | ~9.7 |

| N,N-Dimethylbenzylamine | C9H13N | 135.21[9] | ~1.7 | ~8.9 |

Note: Predicted values are estimations and should be experimentally verified.

Conclusion and Future Directions

The this compound scaffold, while not extensively studied, presents a compelling starting point for medicinal chemistry campaigns. Its synthesis is straightforward, and the structural combination of a privileged benzylamine core with a solubilizing and potentially interactive dimethylaminomethyl group offers a unique set of properties. Future research should focus on the synthesis of a focused library of analogues based on the proposed SAR strategy and their screening against a diverse panel of biological targets, particularly those where related benzylamine derivatives have shown promise. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (n.d.). National Institutes of Health.

- N,N-DIMETHYLBENZYLAMINE. (n.d.). Ataman Kimya.

- Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013). HETEROCYCLES, 87(8), 1753.

- 4-Dimethylaminomethylbenzylamine. (n.d.). PubChem.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). Bioorganic & Medicinal Chemistry, 8(6), 1203-1212.

- N-methyl-4-(N,N-dimethylamino)benzylamine synthesis. (n.d.). ChemicalBook.

- 4-Amino-N,N-dimethylbenzylamine. (n.d.). Chem-Impex.

- The Versatile Scaffold: A Technical Guide to the Research Applications of 5-(Benzyloxy)pyridin-3-amine. (n.d.). BenchChem.

- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). PubMed Central.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PubMed Central.

- N,N-dimethyl-4-(methylaminomethyl)aniline. (n.d.). PubChem.

- Dimethylbenzylamine. (n.d.). Wikipedia.

Sources

- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. 4-Dimethylaminomethylbenzylamine | C10H16N2 | CID 193714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

(4-Dimethylaminomethyl-benzyl)-methyl-amine: A Technical Guide to Synthesis and Potential Applications

This technical guide provides a comprehensive overview of (4-Dimethylaminomethyl-benzyl)-methyl-amine, a tertiary amine with significant potential in various chemical applications. Due to the limited direct literature on this specific molecule, this document leverages established principles of organic chemistry and draws parallels from structurally analogous and well-documented benzylamines to forecast its synthesis, properties, and applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the utility of novel substituted benzylamines.

Introduction: The Promise of Substituted Benzylamines

Benzylamines are a class of organic compounds that serve as crucial building blocks and catalysts in a multitude of synthetic processes.[1][2] Their utility spans from the synthesis of pharmaceuticals and agrochemicals to their application as curing agents for epoxy resins and catalysts in polyurethane formation.[3] The specific substitution on the benzene ring and the nitrogen atom dictates the molecule's steric and electronic properties, thereby influencing its reactivity and suitability for different applications.

This compound, with its distinct substitution pattern, presents an intriguing target for synthesis and application development. This guide will explore plausible synthetic pathways and predict its utility based on the known applications of its structural relatives.

Plausible Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of this compound: reductive amination and nucleophilic substitution.

Reductive Amination of 4-(Dimethylaminomethyl)benzaldehyde

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[4][5] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[5]

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve 4-(dimethylaminomethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or acetonitrile.[6][7]

-

Add a solution of methylamine (1.2-1.5 equivalents), typically as a solution in water or an organic solvent.[6]

-

To facilitate imine formation, a catalytic amount of a weak acid, such as acetic acid, can be added.[7] Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde.[5] Add the reducing agent portion-wise while monitoring the reaction temperature.

-

Stir the reaction mixture at room temperature for an additional 4-12 hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Reductive amination pathway for the synthesis of the target compound.

Nucleophilic Substitution of 4-(Chloromethyl)-N,N-dimethylbenzylamine

An alternative route involves the reaction of a suitable benzyl halide with methylamine. This nucleophilic substitution reaction is a fundamental method for the formation of C-N bonds.[8]

Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-(chloromethyl)-N,N-dimethylbenzylamine (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add an excess of methylamine (2-3 equivalents), either as a gas or a concentrated solution, to the reaction mixture. The use of excess methylamine helps to minimize the formation of the dialkylated product.

-

A non-nucleophilic base, such as potassium carbonate or triethylamine, can be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Seal the vessel and heat the mixture to 60-90°C.[9] Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and excess methylamine. Dry the organic layer, concentrate, and purify the product by column chromatography or distillation under reduced pressure.

Caption: Nucleophilic substitution pathway for the synthesis of the target compound.

Predicted Properties and Characteristics

Based on its molecular structure, this compound is expected to be a liquid at room temperature with a characteristic amine odor. It would be a tertiary amine and therefore basic. The presence of two nitrogen atoms allows for the potential formation of dihydrochloride salts.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₈N₂ |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | Estimated 220-240 °C |

| Solubility | Soluble in common organic solvents |

| pKa | Estimated 9-10 (for the more basic nitrogen) |

Potential Applications

The applications of this compound can be inferred from the known uses of structurally similar N,N-dimethylbenzylamine and other substituted benzylamines.[3]

Catalyst in Polymer Chemistry

Tertiary amines, such as N,N-dimethylbenzylamine, are widely used as catalysts in the formation of polyurethane foams and as curing agents for epoxy resins.[3][10] The lone pair of electrons on the nitrogen atom can activate the epoxide ring or the isocyanate group, facilitating polymerization. It is highly probable that this compound would exhibit similar catalytic activity.

Caption: Role as a catalyst in polymerization reactions.

Intermediate in Organic Synthesis

Substituted benzylamines are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of two amine functionalities in the target molecule, one tertiary and one secondary that can be further functionalized, makes it a versatile building block. It can be used in reactions such as N-alkylation, N-acylation, and the formation of quaternary ammonium salts.[3]

Precursor for Phase Transfer Catalysts

The tertiary amine functionality can be quaternized by reacting with an alkyl halide to form a quaternary ammonium salt.[3] Such salts are known to function as phase transfer catalysts, which are useful in facilitating reactions between reagents in immiscible phases.

Conclusion

While direct experimental data on this compound is scarce, a strong case can be made for its potential as a valuable chemical intermediate and catalyst based on the well-established chemistry of its structural analogs. The synthetic routes outlined in this guide are based on reliable and scalable organic reactions, suggesting that the compound can be readily prepared for further investigation. Its predicted properties and potential applications in polymer chemistry and organic synthesis warrant further exploration by the scientific community. This technical guide serves as a foundational document to inspire and direct future research into this promising, yet underexplored, molecule.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. N-methyl-4-(N,N-dimethylamino)benzylamine synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 10. bdmaee.net [bdmaee.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Dimethylaminomethyl-benzyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (4-Dimethylaminomethyl-benzyl)-methyl-amine, a tertiary amine of interest in medicinal chemistry and materials science. The protocol herein details a robust and efficient method centered on the reductive amination of 4-(dimethylamino)benzaldehyde with methylamine. This guide is structured to provide not only a step-by-step experimental procedure but also the underlying scientific principles, safety protocols, and analytical characterization of the final product. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction and Scientific Background

This compound is a substituted toluene derivative featuring two amine functionalities. The presence of both a tertiary benzylic amine and a secondary benzylamine within the same molecule makes it a versatile building block in organic synthesis. Its structural motifs are found in various biologically active compounds and can be a precursor for the synthesis of more complex molecules, including ligands for metal catalysis and quaternary ammonium salts with potential antimicrobial properties.

The synthetic strategy detailed in this guide, reductive amination, is a cornerstone of modern amine synthesis due to its high efficiency and operational simplicity.[1][2][3] This method circumvents the challenges often associated with direct alkylation of amines, such as over-alkylation and the formation of complex product mixtures.[2] By forming an imine intermediate in situ, followed by its immediate reduction, a high degree of control over the final product is achieved.

Reaction Mechanism: Reductive Amination

The synthesis of this compound proceeds via a two-step, one-pot reaction. The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with methylamine to form an imine intermediate. This reaction is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate. The subsequent step is the reduction of the C=N double bond of the imine to a C-N single bond using a selective reducing agent, in this case, sodium cyanoborohydride (NaBH₃CN).

The choice of sodium cyanoborohydride is critical; it is mild enough not to reduce the starting aldehyde but is effective at reducing the protonated imine (iminium ion), which is more electrophilic.[1][2] This selectivity ensures that the reaction proceeds cleanly towards the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-(Dimethylamino)benzaldehyde | ≥98% | e.g., Sigma-Aldrich, Merck | Solid |

| Methylamine solution | 40% in water | e.g., Sigma-Aldrich, Acros Organics | Corrosive, flammable |

| Sodium Cyanoborohydride | 95% | e.g., Sigma-Aldrich, Alfa Aesar | Toxic, flammable solid |

| Methanol | Anhydrous | e.g., Fisher Scientific, VWR | Flammable, toxic |

| Acetic Acid | Glacial | e.g., Sigma-Aldrich | Corrosive |

| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific, VWR | Flammable |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | e.g., Sigma-Aldrich | Drying agent | |

| Deionized Water |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (5.0 g, 33.5 mmol).

-

Solvent Addition: Add methanol (40 mL) to the flask and stir until the aldehyde is completely dissolved.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add methylamine solution (40% in water, 4.3 mL, 49.8 mmol) dropwise using a dropping funnel over 10 minutes. A color change may be observed.

-

Imine Formation: After the addition is complete, add a few drops of glacial acetic acid to catalyze the imine formation. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2 hours.

-

Reduction: In a separate beaker, carefully dissolve sodium cyanoborohydride (2.5 g, 39.8 mmol) in methanol (10 mL). Caution: Sodium cyanoborohydride is highly toxic and should be handled with extreme care in a fume hood. Add this solution to the reaction mixture dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a small percentage of triethylamine.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (20 mL).

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH ~8-9). This will neutralize the acetic acid and any ammonium salts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Purification Protocol

The crude product obtained from the synthesis will likely contain unreacted starting materials and by-products. Purification is essential to obtain the target compound with high purity. Column chromatography is a standard and effective method for this purpose.

Column Chromatography

Due to the basic nature of the tertiary amine product, standard silica gel chromatography can lead to peak tailing and poor separation. To mitigate this, the silica gel can be deactivated with a base, or a basic modifier can be added to the eluent.

Step-by-Step Purification Procedure

-

Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 ethyl acetate/triethylamine).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate and triethylamine. A typical gradient might start with 98:2 ethyl acetate/triethylamine and gradually increase the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil or low-melting solid.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ groups, the N-methyl group, and the N,N-dimethyl group. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Peaks for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbons, and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at the expected m/z value. Fragmentation patterns characteristic of benzylamines, such as alpha-cleavage, may also be present.[4][5][6][7] |

| Purity (by HPLC or GC) | >95% |

Safety and Handling

-

4-(Dimethylamino)benzaldehyde: May cause an allergic skin reaction. Avoid breathing dust.

-

Methylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]

-

Sodium Cyanoborohydride: Fatal if swallowed, in contact with skin, or if inhaled.[9][10] Causes severe skin burns and eye damage.[9][10] In contact with water releases flammable gases.[9][10] Handle with extreme caution in a fume hood.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][11][12][13][14][15][16][17][18][19][20] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Retrieved from [Link]

-

Alfa Aesar. (2014). Sodium cyanoborohydride - Safety Data Sheet. Retrieved from [Link]

-

Linde Gas GmbH. (2017). SAFETY DATA SHEET Methylamine, anhydrous. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

-

Schieweck, A., & Salthammer, T. (2011). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Analytical Chemistry, 83(19), 7475–7481. [Link]

-

Airgas. (2025). SAFETY DATA SHEET - Methylamine. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 15 N NMR spectrum of a benzylamine-15 N solution in CD 3 CN:DMSO-d.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

FooDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (FDB012059). Retrieved from [Link]

-

YouTube. (2020). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

-

Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

Sources

- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. m.youtube.com [m.youtube.com]

- 8. carlroth.com [carlroth.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. carlroth.com [carlroth.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. produkte.linde-gas.at [produkte.linde-gas.at]

- 16. chemos.de [chemos.de]

- 17. fishersci.com [fishersci.com]

- 18. bio.vu.nl [bio.vu.nl]

- 19. More is on the way! | Airgas [airgas.com]

- 20. carlroth.com [carlroth.com]

A Comprehensive Guide to the Application of (4-Dimethylaminomethyl-benzyl)-methyl-amine Derivatives as Amine Protecting Groups

Introduction: Navigating Amine Protection with Substituted Benzyl Groups